Isonicotinamidoxime, a derivative of isonicotinic acid, has been the subject of various studies due to its potential applications in different fields. While the provided data does not directly mention "Isonicotinamidoxime," it does include information on closely related compounds such as isonicotinamide and isoniazid, which share a similar pyridine-based structure. These compounds have been investigated for their roles in inhibiting metabolic pathways in bacteria, modulating defense responses in plants, and protecting against β-cell damage in diabetes.
The mechanism of action of isonicotinamide-related compounds has been explored in several contexts. For instance, isoniazid (INH), a well-known derivative, is used extensively in the treatment of tuberculosis. It has been shown to inhibit the synthesis of mycolic acids in mycobacteria, which are essential components of the bacterial cell wall2. This inhibition is achieved through the peroxidative activation of INH by the mycobacterial enzyme KatG, leading to the formation of reactive species that interfere with lipid and nucleic acid biosynthesis5. Additionally, isonicotinamide itself has been found to induce defense responses in tobacco cells, suggesting a role in plant defense metabolism3.
Isonicotinamide derivatives have been primarily studied for their medical applications. Isoniazid, for example, is a cornerstone drug in the treatment of tuberculosis due to its selective action on mycobacterial cell wall synthesis2 5 6. Moreover, isonicotinamide has been shown to protect against streptozotocin-induced β-cell damage and diabetes in mice, indicating potential applications in diabetes management4.
Beyond tuberculosis, isoniazid has also been investigated for its transmission-blocking effect against malaria in the mosquito gut, demonstrating its potential as an antimicrobial agent in different contexts7.
The derivatives of isonicotinamide have been the focus of drug design efforts, aiming to improve therapeutic efficacy and reduce toxicity. Molecular docking studies and the synthesis of novel isonicotinamide scaffolds have been conducted to evaluate their antitubercular activity against various strains of Mycobacterium tuberculosis8.
Biotransformation of isoniazid by Aspergillus niger has led to the isolation of compounds like isonicotinic acid N-oxide, which has shown antituberculous activity against multiple and extensively resistant strains of Mycobacterium tuberculosis. This highlights the potential of biotransformation in discovering new antituberculous agents10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: